1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl- is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that play significant roles in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two bromine atoms and two methyl groups attached to the indole core, making it a unique derivative with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl- typically involves the bromination of 1H-Benz[e]indole derivatives. A common method includes the reaction of 1H-Benz[e]indole with bromine in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The dibromomethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and methyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. It may act by inhibiting enzymes or interfering with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 1H-Benz[e]indole, 1,1,2-trimethyl-
- 1H-Benz[e]indole, 2-(chloromethyl)-1,1-dimethyl-
- 1H-Benz[e]indole, 2-(fluoromethyl)-1,1-dimethyl-
Comparison: 1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl- is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its chlorinated or fluorinated analogs, the dibromomethyl derivative may exhibit different reactivity patterns and biological properties, making it a valuable compound for specific research applications.
Properties
CAS No. |
823207-01-8 |
---|---|
Molecular Formula |
C15H13Br2N |
Molecular Weight |
367.08 g/mol |
IUPAC Name |
2-(dibromomethyl)-1,1-dimethylbenzo[e]indole |
InChI |
InChI=1S/C15H13Br2N/c1-15(2)12-10-6-4-3-5-9(10)7-8-11(12)18-13(15)14(16)17/h3-8,14H,1-2H3 |
InChI Key |
OZAMBGGSDAXBPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC3=CC=CC=C32)N=C1C(Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.